PTC Rate Superiority in Phenyl Benzoate Synthesis
In a direct head‑to‑head comparison under identical batch conditions (0.003 mol benzoyl chloride, 0.003 mol phenol, 0.00375 mol NaOH, 0.00015 mol PTC, 100 mL toluene/20 mL water, 1300 rpm, 17 °C), the overall reaction rate for benzyltributylammonium bromide (BnTBABr) was found to be approximately equivalent to that of tetrabutylammonium hydrogensulfate (TBAHSO₄) and clearly higher than that of tetrabutylammonium bromide (TBABr) and benzyltriethylammonium chloride (BnTEACl). The authors attribute this to the greater lipophilicity of the BnTBABr cation-phenolate ion pair, which enhances transfer of the nucleophile into the organic phase [1].
| Evidence Dimension | Overall reaction rate ranking (quaternary ammonium salt catalysts) |
|---|---|
| Target Compound Data | BnTBABr ≈ TBAHSO₄ (highest tier) |
| Comparator Or Baseline | TBABr (lower tier); BnTEACl (lowest tier) |
| Quantified Difference | BnTBABr catalytic activity > TBABr; order confirmed by conversion-vs-time curves under identical conditions (Figure 3 of source). The paper states BnTBABr is 'better catalytic activity' than TBABr. |
| Conditions | Liquid–liquid PTC system; toluene/water; benzoyl chloride + phenol → phenyl benzoate; 5 mol% catalyst; 1300 rpm; 17 °C. |
Why This Matters
For synthetic chemists optimizing throughput in biphasic esterification or etherification, selecting BTBAB over TBAB means measurably faster conversion at equivalent catalyst loading, directly reducing cycle time.
- [1] Lee, Y. S.; Yeh, M. Y.; Shih, Y. P. Phase-Transfer Catalytic Kinetics of the Synthesis of Phenyl Benzoate. Ind. Eng. Chem. Res. 1995, 34 (5), 1572–1580. View Source
